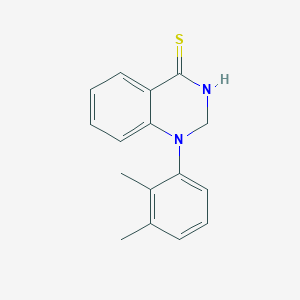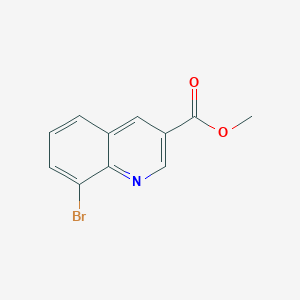![molecular formula C14H14N4O2 B11850477 benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)
benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-amino-5H-pirrolo[3,4-d]pirimidina-6(7H)-carboxilato de bencilo es un compuesto heterocíclico que ha despertado un interés significativo en los campos de la química medicinal y la investigación farmacéutica. Este compuesto se caracteriza por su núcleo único de pirrolo[3,4-d]pirimidina, que es conocido por sus posibles actividades biológicas, incluidas las propiedades anticancerígenas y antivirales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-amino-5H-pirrolo[3,4-d]pirimidina-6(7H)-carboxilato de bencilo normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclación de precursores apropiados en condiciones controladas.El grupo amino a menudo se introduce a través de reacciones de aminación utilizando reactivos como amoníaco o aminas en condiciones específicas .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que garanticen un alto rendimiento y pureza. Técnicas como la química de flujo continuo y la síntesis automatizada se pueden emplear para ampliar la producción mientras se mantiene la coherencia y la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-amino-5H-pirrolo[3,4-d]pirimidina-6(7H)-carboxilato de bencilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Reactivos halogenados, aminas y otros nucleófilos o electrófilos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, mejorando la actividad biológica del compuesto .
Aplicaciones Científicas De Investigación
El 2-amino-5H-pirrolo[3,4-d]pirimidina-6(7H)-carboxilato de bencilo tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas con posibles actividades biológicas.
Biología: Estudiado por sus interacciones con macromoléculas biológicas, incluidas proteínas y ácidos nucleicos.
Medicina: Investigado por sus propiedades anticancerígenas, antivirales y antimicrobianas.
Mecanismo De Acción
El mecanismo de acción del 2-amino-5H-pirrolo[3,4-d]pirimidina-6(7H)-carboxilato de bencilo implica su interacción con dianas moleculares específicas. Se sabe que inhibe ciertas enzimas, como las quinasas dependientes de ciclinas (CDK), uniéndose a sus sitios activos. Esta inhibición interrumpe el ciclo celular, lo que lleva a la apoptosis en las células cancerosas. Además, el compuesto puede interferir con la replicación viral al dirigirse a enzimas virales .
Comparación Con Compuestos Similares
Compuestos similares
Pirazolo[3,4-d]pirimidina: Conocido por su actividad inhibitoria de CDK.
Pirrolo[2,3-d]pirimidina: Muestra inhibición de la cinasa multidiana e inducción de apoptosis.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Otro andamiaje con posibles propiedades anticancerígenas.
Singularidad
El 2-amino-5H-pirrolo[3,4-d]pirimidina-6(7H)-carboxilato de bencilo destaca por su patrón de sustitución específico, que mejora su afinidad de unión y selectividad hacia determinadas dianas biológicas. Esta estructura única contribuye a sus potentes actividades biológicas y lo convierte en un compuesto valioso en el descubrimiento y desarrollo de fármacos .
Propiedades
Fórmula molecular |
C14H14N4O2 |
|---|---|
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
benzyl 2-amino-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H14N4O2/c15-13-16-6-11-7-18(8-12(11)17-13)14(19)20-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H2,15,16,17) |
Clave InChI |
MICFPMGFNGHTPM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CN=C(N=C2CN1C(=O)OCC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B11850405.png)
![3-(1-Phenylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11850411.png)

![tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11850423.png)
![3-(2,4-Dichlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850431.png)

![2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11850435.png)

![(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate](/img/structure/B11850466.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)

